3-Methoxy-1,2-oxazol-5-ol
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Overview
Description
3-Methoxy-1,2-oxazol-5-ol is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of methoxyamine with a suitable β-keto ester under acidic conditions, leading to the formation of the oxazole ring . Another approach involves the use of hydroxylamine derivatives and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2-oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different chemical applications .
Scientific Research Applications
3-Methoxy-1,2-oxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 3-Methoxy-1,2-oxazol-5-ol exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1,2-oxazole: Similar in structure but lacks the hydroxyl group.
1,2-Oxazol-5-ol: Lacks the methoxy group, leading to different chemical properties.
3-Hydroxy-1,2-oxazole: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-Methoxy-1,2-oxazol-5-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H5NO3 |
---|---|
Molecular Weight |
115.09 g/mol |
IUPAC Name |
3-methoxy-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C4H5NO3/c1-7-3-2-4(6)8-5-3/h2,5H,1H3 |
InChI Key |
DEGCIJOWKLHOLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)ON1 |
Origin of Product |
United States |
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